molecular formula C5H8BN3O2 B13986221 (2-Amino-4-methylpyrimidin-5-yl)boronic acid

(2-Amino-4-methylpyrimidin-5-yl)boronic acid

Cat. No.: B13986221
M. Wt: 152.95 g/mol
InChI Key: DCAVDZGOWKPZAX-UHFFFAOYSA-N
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Description

(2-Amino-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an amino group and a boronic acid group attached to a pyrimidine ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-methylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-amino-4-methylpyrimidine with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Aminopyrimidine-5-boronic acid

Comparison: (2-Amino-4-methylpyrimidin-5-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .

Properties

Molecular Formula

C5H8BN3O2

Molecular Weight

152.95 g/mol

IUPAC Name

(2-amino-4-methylpyrimidin-5-yl)boronic acid

InChI

InChI=1S/C5H8BN3O2/c1-3-4(6(10)11)2-8-5(7)9-3/h2,10-11H,1H3,(H2,7,8,9)

InChI Key

DCAVDZGOWKPZAX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N)(O)O

Origin of Product

United States

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